2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

Description

Nomenclature and Context within Sphingolipid Signaling Systems

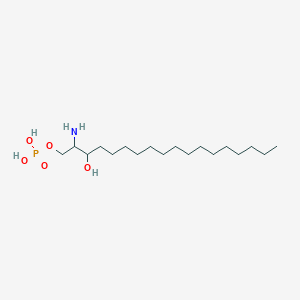

The chemical compound at the heart of this discussion is systematically known by its IUPAC name, [(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate (B84403) . nih.gov However, in the field of lipid biochemistry, it is more commonly referred to by several other names, each providing a layer of contextual understanding. These include sphinganine-1-phosphate , dihydrosphingosine-1-phosphate , and the abbreviation dhS1P . nih.gov

These names firmly place the molecule within the classification of sphingolipids, a diverse class of lipids characterized by a sphingoid base backbone. creative-proteomics.com Specifically, it is a sphingoid base 1-phosphate. lipidmaps.org The term "sphinganine" in sphinganine-1-phosphate denotes that the underlying sphingoid base is saturated, meaning it lacks any double bonds in its 18-carbon aliphatic chain. nih.gov This is a crucial distinction from its more widely studied unsaturated counterpart, sphingosine-1-phosphate (S1P), which contains a characteristic trans double bond. nih.gov The "-1-phosphate" designation indicates that a phosphate group is attached to the first carbon of the sphinganine (B43673) backbone. nih.gov This phosphorylation event is a critical step that transforms the relatively inert sphinganine into a potent signaling molecule.

| Nomenclature Type | Name |

|---|---|

| Systematic (IUPAC) Name | [(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |

| Common Name | Sphinganine-1-phosphate |

| Synonym | Dihydrosphingosine-1-phosphate |

| Abbreviation | dhS1P |

Overview of Sphingolipid Metabolites as Bioactive Mediators

Sphingolipids are not merely static structural elements of cellular membranes; they are the precursors to a host of bioactive metabolites that act as second messengers in a complex network of cellular communication. researchgate.netnih.gov The metabolism of sphingolipids generates a variety of signaling molecules, each with distinct functions that can often be opposing, creating a delicate balance that dictates cellular outcomes. portlandpress.com

At the center of this metabolic hub lies ceramide , which is composed of a sphingoid base linked to a fatty acid. qiagen.com Ceramide itself is a potent signaling molecule, often associated with pro-apoptotic and anti-proliferative signals. nih.govnih.gov It can be generated through the breakdown of more complex sphingolipids or via de novo synthesis. metwarebio.comcreative-proteomics.com

From ceramide, the metabolic pathways diverge to produce other key bioactive sphingolipids. For instance, the deacylation of ceramide yields sphingosine (B13886) , which can then be phosphorylated to form sphingosine-1-phosphate (S1P) . wikipedia.org In stark contrast to ceramide, S1P is a potent pro-survival and pro-proliferative molecule. portlandpress.com This opposing relationship between ceramide and S1P has led to the concept of a "sphingolipid rheostat," where the relative balance of these two molecules can determine whether a cell lives or dies. biocrates.com

Another important metabolite is ceramide-1-phosphate (C1P) , formed by the phosphorylation of ceramide. C1P also exhibits biological activity, often promoting cell growth and survival, thereby counteracting the effects of ceramide. portlandpress.com The intricate interplay and distinct signaling pathways of these various sphingolipid metabolites underscore the complexity of cellular regulation mediated by this class of lipids. qiagen.comnih.gov

| Sphingolipid Metabolite | Primary Bioactive Role |

|---|---|

| Ceramide | Pro-apoptotic, Anti-proliferative |

| Sphingosine-1-phosphate (S1P) | Pro-survival, Pro-proliferative, Pro-inflammatory |

| Ceramide-1-phosphate (C1P) | Pro-survival, Mitogenic |

| Sphingosine | Inhibits protein kinase C, can be pro-apoptotic |

Significance of Saturated Sphingoid Bases in Biological Systems

The saturation of the sphingoid base backbone, as seen in sphinganine, has significant implications for the structure and function of sphingolipids. nih.gov Sphinganine is a key intermediate in the de novo biosynthesis of all sphingolipids. wikipedia.org In this pathway, the condensation of serine and palmitoyl-CoA ultimately leads to the formation of sphinganine. creative-proteomics.com This saturated sphingoid base then serves as the foundation upon which a variety of more complex sphingolipids are built. libretexts.org

The absence of a double bond in the aliphatic chain of sphinganine, as compared to sphingosine, affects the physical properties of the membranes in which these lipids reside. libretexts.org Saturated chains can pack more tightly together, leading to increased membrane rigidity and stability. youtube.com This can influence the formation of lipid rafts, which are specialized membrane microdomains that play a crucial role in signal transduction. youtube.com

From a signaling perspective, the saturation of the sphingoid base can modulate the biological activity of the resulting phosphorylated metabolite. While both sphinganine-1-phosphate and sphingosine-1-phosphate can bind to and activate S1P receptors, they can exhibit different binding affinities and elicit distinct downstream signaling events. lipotype.com This suggests that the presence or absence of the double bond is a critical determinant of the specific biological response. The study of saturated sphingoid bases and their derivatives is therefore essential for a complete understanding of the diverse roles of sphingolipids in cellular physiology and pathology. nih.gov

Evolution of Research Perspectives on Sphinganine 1-Phosphate

The understanding of sphinganine-1-phosphate's role in biology has evolved significantly over time, mirroring the broader shift in the perception of sphingolipids from structural molecules to key signaling entities. wikipedia.org Initially, sphinganine itself was primarily viewed as a biosynthetic precursor to sphingosine and more complex sphingolipids. nih.gov Consequently, its phosphorylated form, sphinganine-1-phosphate, was for a long time considered merely an intermediate in sphingolipid metabolism.

The discovery that its unsaturated counterpart, sphingosine-1-phosphate (S1P), acted as a potent signaling molecule both intracellularly and through a family of G protein-coupled receptors, marked a turning point in the field. wikipedia.orgbiocrates.com This led researchers to investigate whether the saturated form, sphinganine-1-phosphate, also possessed bioactive properties.

Early studies began to reveal that sphinganine-1-phosphate was not biologically inert. It was found to interact with S1P receptors, albeit sometimes with different affinities than S1P, and could elicit cellular responses. lipotype.com This challenged the initial view of sphinganine-1-phosphate as a simple metabolic intermediate and suggested it could have signaling capabilities of its own.

More recent research has further solidified the role of sphinganine-1-phosphate as a bioactive molecule. Studies have demonstrated its involvement in various cellular processes, including the regulation of cell growth, apoptosis, and inflammation, sometimes in ways that are distinct from S1P. nih.gov The evolving perspective on sphinganine-1-phosphate highlights the nuanced and highly specific nature of sphingolipid signaling, where subtle structural differences, such as the saturation of the sphingoid base, can lead to significant functional diversity. The continued investigation into the unique biological roles of sphinganine-1-phosphate promises to uncover new layers of complexity in the intricate signaling networks that govern cellular behavior.

Properties

IUPAC Name |

(2-amino-3-hydroxyoctadecyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDRJPUIRMZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864905 | |

| Record name | 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-97-9 | |

| Record name | Dihydrosphingosine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Catabolism of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate

De Novo Biosynthesis Pathways

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum and serves as the primary route for generating the sphingoid base backbone. frontiersin.org This pathway commences with the condensation of simple precursors and proceeds through a series of enzymatic modifications to produce sphinganine (B43673), the direct precursor to 2-amino-3-hydroxyoctadecyl dihydrogen phosphate (B84403).

Role of Serine Palmitoyltransferase in Sphingoid Base Formation

The enzyme serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. researchgate.netnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. wikipedia.orgnih.gov In mammals, SPT exists as a heterodimer composed of two subunits, LCB1 and LCB2, which are integral membrane proteins of the endoplasmic reticulum. nih.govst-andrews.ac.uk The activity of SPT is subject to regulation at both the transcriptional and post-translational levels, and its upregulation has been associated with cellular stress responses. nih.govnih.gov The precise control of SPT activity is crucial, as its dysregulation can lead to an overproduction of cytotoxic sphingolipid intermediates. nih.gov

Enzymatic Phosphorylation: Sphingosine (B13886) Kinase (SphK) Isoforms

The final step in the biosynthesis of 2-amino-3-hydroxyoctadecyl dihydrogen phosphate is the phosphorylation of sphinganine. This reaction is catalyzed by sphingosine kinases (SphK), a family of lipid kinases that exist as two primary isoforms, SphK1 and SphK2. wikipedia.org These isoenzymes, encoded by different genes, share the ability to phosphorylate sphingoid bases, including sphinganine, to their respective 1-phosphate derivatives. nih.govnih.gov

Sphingosine Kinase 1 (SphK1) Activity and Regulation

Sphingosine Kinase 1 (SphK1) is a key enzyme in the production of sphinganine-1-phosphate. wikipedia.org The activity of SphK1 is regulated by a diverse array of stimuli, including growth factors and cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov Regulation occurs at multiple levels, including transcriptional control and post-translational modifications. nih.govmdpi.com Phosphorylation of SphK1, for instance, can influence its activity and subcellular localization. nih.gov

| Regulatory Factor | Effect on SphK1 Activity |

| Platelet-derived growth factor (PDGF) | Stimulation nih.gov |

| Tumor necrosis factor-α (TNF-α) | Stimulation nih.govnih.gov |

| Transforming growth factor-β (TGF-β) | Upregulation of expression nih.gov |

| Post-translational Modifications | Modulation of activity and localization nih.gov |

Sphingosine Kinase 2 (SphK2) Activity and Regulation

Sphingosine Kinase 2 (SphK2) also catalyzes the phosphorylation of sphinganine. wikipedia.orgfrontiersin.org While it shares this function with SphK1, SphK2 exhibits distinct regulatory mechanisms and subcellular localizations. nih.govfrontiersin.org The activity of SphK2 can be influenced by factors such as epidermal growth factor (EGF) and cellular stress conditions like hypoxia. frontiersin.org Post-translational modifications, including phosphorylation by kinases like extracellular signal-regulated kinase 1 (ERK1), play a role in modulating SphK2 function. frontiersin.org

| Regulatory Factor | Effect on SphK2 Activity |

| Epidermal growth factor (EGF) | Activation in cancer cells frontiersin.org |

| Hypoxia | Activation in cerebral microvascular endothelial cells frontiersin.org |

| Phosphorylation (by ERK1) | Important for EGF-mediated cell migration frontiersin.org |

| Transcriptional Regulation | Involves factors like ATF4 and CREB researchgate.net |

Subcellular Localization of Sphingosine Kinases and Impact on Sphinganine 1-Phosphate Generation

The subcellular localization of SphK1 and SphK2 is a critical determinant of their function and the subsequent fate of the sphinganine-1-phosphate they produce. nih.gov SphK1 is predominantly found in the cytoplasm and can translocate to the plasma membrane upon activation. wikipedia.orgwikipedia.orgresearchgate.net This translocation is often a prerequisite for its signaling functions.

In contrast, SphK2 has a more varied distribution, with significant localization to the nucleus, endoplasmic reticulum, and mitochondria. nih.govfrontiersin.orgelsevierpure.com This compartmentalization suggests that SphK2 is involved in generating distinct intracellular pools of sphinganine-1-phosphate that can have specific roles within these organelles, such as regulating gene expression in the nucleus. frontiersin.orgnih.gov The differential localization of these two kinase isoforms allows for precise spatial and temporal control over the generation and signaling of this compound within the cell.

| Kinase Isoform | Primary Subcellular Localization | Impact on Sphinganine-1-Phosphate Generation |

| Sphingosine Kinase 1 (SphK1) | Cytosol, translocates to plasma membrane wikipedia.orgwikipedia.orgresearchgate.net | Generates cytosolic and membrane-proximal pools for signaling. |

| Sphingosine Kinase 2 (SphK2) | Nucleus, Endoplasmic Reticulum, Mitochondria nih.govfrontiersin.orgelsevierpure.com | Creates distinct organellar pools for intracellular functions. |

Enzymatic Dephosphorylation: Sphingosine 1-Phosphate Phosphatases (SPPs)

The dephosphorylation of sphingosine-1-phosphate is a critical step in its catabolism, converting the bioactive lipid back into sphingosine. This reaction is primarily carried out by specific S1P phosphatases (SPPs) as well as by lipid phosphate phosphatases (LPPs) which have a broader substrate specificity.

Sphingosine-1-phosphate phosphatase 1 (SPP1), encoded by the SGPP1 gene, is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org Its primary function is the specific dephosphorylation of S1P, dihydro-S1P, and phyto-S1P. uniprot.org This enzymatic activity is crucial for regulating the intracellular concentrations of S1P, a metabolite that acts both as an intracellular second messenger and an extracellular ligand for G protein-coupled receptors. uniprot.org

SPP1 plays a vital role in the sphingolipid salvage pathway by converting S1P back to sphingosine, which can then be re-acylated to form ceramide. uniprot.org This recycling is essential for maintaining cellular homeostasis of various sphingolipids. By modulating the levels of S1P and ceramide, SPP1 influences critical cellular processes. For instance, overexpression of SPP1 can lead to elevated ceramide levels, which in turn can provoke apoptosis. researchgate.net The enzyme also regulates the trafficking of ceramides (B1148491) from the endoplasmic reticulum to the Golgi apparatus, thereby controlling ceramide levels and influencing membrane transport. uniprot.org Furthermore, SPP1 is involved in the unfolded protein response (UPR) and ER stress-induced autophagy. uniprot.org In keratinocytes, SPP1 regulates differentiation and is essential for epidermal homeostasis. nih.govnih.gov

| Key Function | Cellular Location | Substrates | Biological Processes |

|---|---|---|---|

| Dephosphorylation of S1P | Endoplasmic Reticulum | Sphingosine-1-phosphate, Dihydrosphingosine-1-phosphate, Phyto-S1P | Sphingolipid recycling, Apoptosis, Ceramide trafficking, Keratinocyte differentiation |

Sphingosine-1-phosphate phosphatase 2 (SPP2), encoded by the SGPP2 gene, shares homology with SPP1 and is also localized to the endoplasmic reticulum. wikigenes.org Like SPP1, SPP2 exhibits specific phosphohydrolase activity towards sphingoid base 1-phosphates, particularly S1P and dihydrosphingosine-1-phosphate. wikigenes.orguniprot.org Its activity is not inhibited by lysophosphatidic acid or phosphatidic acid, highlighting its specificity for sphingolipid substrates. wikigenes.org

The primary role of SPP2 is to attenuate intracellular S1P signaling by catalyzing its degradation. uniprot.org This function is part of the broader mechanism for recycling sphingosine back into the sphingolipid synthesis pathway. uniprot.orgnih.gov Beyond its role in general sphingolipid metabolism, SPP2 has been implicated in specific physiological and pathological processes. Research suggests it may play a role in pro-inflammatory signaling; its expression and activity are significantly upregulated by inflammatory stimuli, and it has been identified as an NF-κB-dependent gene. nih.gov Additionally, SPP2 is involved in regulating endoplasmic reticulum stress and proliferation in pancreatic islet beta-cells. uniprot.orgnih.gov

| Key Function | Cellular Location | Substrates | Biological Processes |

|---|---|---|---|

| Dephosphorylation of S1P | Endoplasmic Reticulum | Sphingosine-1-phosphate, Dihydrosphingosine-1-phosphate | Attenuation of S1P signaling, Pro-inflammatory signaling, Regulation of ER stress |

Lipid phosphate phosphatases (LPPs) are a group of three integral membrane enzymes (LPP1, LPP2, and LPP3) that dephosphorylate a wider range of bioactive lipid phosphates compared to the highly specific SPPs. mdpi.com Their substrates include S1P, lysophosphatidic acid (LPA), phosphatidic acid (PA), and ceramide 1-phosphate (C1P). nih.govportlandpress.com LPPs are located on both the plasma membrane and intracellular membranes, allowing them to act on both extracellular and intracellular lipid phosphate pools. mdpi.com

The ecto-activity of LPPs, particularly at the plasma membrane, plays a significant role in regulating extracellular S1P signaling. nih.gov By dephosphorylating S1P in the extracellular space, LPPs reduce the bioavailability of this ligand for its cell surface G protein-coupled receptors, thereby attenuating S1P-mediated signaling. nih.govportlandpress.com Intracellularly, LPPs also contribute to the regulation of S1P levels. For example, LPP3 can dephosphorylate intracellular S1P. portlandpress.com The dephosphorylation of S1P to sphingosine by LPPs can shift the cellular balance towards apoptosis, as sphingosine has been implicated in inducing this process. nih.govportlandpress.com Thus, LPPs are key regulators of the signaling pathways governed by S1P and other lipid phosphates. mdpi.com

Irreversible Degradation: Sphingosine 1-Phosphate Lyase (SGPL1)

The only irreversible step in the catabolism of sphingoid bases is mediated by sphingosine 1-phosphate lyase (SGPL1). researchgate.net This enzyme acts as the gatekeeper for the final exit point of the sphingolipid metabolic pathway, playing a crucial role in maintaining the balance of sphingolipid intermediates. nih.govnih.gov

SGPL1 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum, with its catalytic site facing the cytosol. nih.govmdpi.com The enzyme catalyzes the cleavage of S1P between carbon atoms C2 and C3. mdpi.com This reaction breaks S1P down into two non-sphingolipid components: a long-chain fatty aldehyde (hexadecenal) and phosphoethanolamine. researchgate.netnih.gov

The catalytic mechanism involves the formation of a transient adduct between the PLP cofactor and the S1P substrate. researchgate.net SGPL1 functions as a homodimer and specifically recognizes the naturally occurring D-(+)-erythro isomer of its substrates. nih.govnih.gov By irreversibly degrading S1P, SGPL1 prevents the accumulation of upstream sphingolipid metabolites and provides products that can be reutilized in other metabolic pathways, such as phospholipid biosynthesis. nih.gov

The expression and activity of SGPL1 are tightly controlled at both the transcriptional and post-translational levels, with expression levels varying significantly across different mammalian tissues. nih.gov The highest expression is typically found in tissues such as the small intestine, colon, thymus, and spleen. nih.gov

Transcriptional control mechanisms are suggested by the presence of cis-elements in the promoter region of the murine Sgpl1 gene. nih.gov The balance between S1P and ceramide levels can influence cellular fate, with S1P generally promoting cell growth and survival, while ceramide is often pro-apoptotic. SGPL1 activity can shift this balance towards cell death by reducing the proliferative S1P signal. nih.gov Consequently, dysregulation of SGPL1 has been implicated in various diseases. Downregulation of SGPL1 has been observed in some cancers, suggesting it may have an anti-oncogenic role. nih.gov Conversely, loss-of-function mutations in the SGPL1 gene lead to a rare metabolic disorder characterized by the pathological accumulation of S1P and other sphingolipids, resulting in a multi-systemic syndrome. nih.govnih.govresearchgate.net

Impact of SGPL1 Deficiency on Sphinganine 1-Phosphate Accumulation

The enzyme sphingosine-1-phosphate lyase, encoded by the SGPL1 gene, plays a critical role in sphingolipid metabolism. It is the only enzyme that facilitates the irreversible degradation of sphingoid base phosphates, including sphinganine-1-phosphate, thereby serving as the sole exit point for the sphingolipid metabolic pathway. nih.govresearchgate.net Deficiency in SGPL1, due to loss-of-function mutations, disrupts this crucial catabolic process, leading to a significant accumulation of its substrates.

In individuals with SGPL1 deficiency, a multi-systemic disorder known as Sphingosine-1-Phosphate Lyase Insufficiency Syndrome (SPLIS) can manifest. frontiersin.org This condition is characterized by a pathological buildup of sphingolipid intermediates. nih.govendocrine-abstracts.org Laboratory analyses of patient-derived cells and tissues have consistently demonstrated markedly elevated levels of sphinganine-1-phosphate and its close analog, sphingosine-1-phosphate (S1P). nih.govnih.gov For instance, studies in mice lacking a functional Sgpl1 gene revealed a 472-fold increase in S1P levels in the liver. nih.gov Similarly, patient dermal fibroblasts show significantly increased concentrations of sphingosine-1-phosphate. nih.gov

The accumulation is not limited to sphinganine-1-phosphate. The metabolic block caused by SGPL1 deficiency leads to a consequent increase in upstream sphingolipids. This includes a substantial elevation of sphingosine and various ceramide species. nih.govnih.gov This widespread dysregulation of sphingolipid homeostasis contributes to the diverse clinical manifestations of SPLIS, which can include congenital nephrotic syndrome, adrenal insufficiency, neurological defects, and immunodeficiency. frontiersin.orgnih.gov The buildup of these bioactive lipids is thought to underlie the cellular dysfunction observed in affected organs, such as the kidneys and adrenal glands. nih.govnih.gov

| Sphingolipid | Fold Increase in SGPL1-Deficient Mouse Liver |

| Sphingosine-1-Phosphate (S1P) | 472-fold |

| Sphingosine | 42-fold |

| Ceramide | 2-fold |

| Dihydrosphingosine (Sphinganine) | Significantly elevated |

| Dihydrosphingosine-1-Phosphate (Sphinganine-1-Phosphate) | Significantly elevated |

This table illustrates the significant accumulation of various sphingolipids in the liver of mice with SGPL1 deficiency, based on data from research studies. nih.gov

Dynamic Regulation of Sphinganine 1-Phosphate Levels

The intracellular concentration of sphinganine-1-phosphate is maintained at a low level through a tightly controlled and dynamic balance between its synthesis and degradation. nih.gov This homeostatic regulation is crucial, as both deficits and surpluses of this signaling molecule can lead to cellular dysfunction. The key enzymatic players in this process are the sphingosine kinases, which synthesize sphinganine-1-phosphate, and the sphingosine-1-phosphate phosphatases and lyases, which are responsible for its degradation. nih.govmdpi.com

The synthesis of sphinganine-1-phosphate is catalyzed by sphingosine kinases (SphK), of which two major isoforms exist, SphK1 and SphK2. wikipedia.org These enzymes phosphorylate sphinganine (also known as dihydrosphingosine) to produce sphinganine-1-phosphate. nih.gov The activity and subcellular localization of these kinases are subject to regulation by various cellular signals, allowing for rapid and localized production of sphinganine-1-phosphate when needed. nih.gov

The degradation of sphinganine-1-phosphate occurs via two distinct pathways:

Dephosphorylation: Sphinganine-1-phosphate can be reversibly dephosphorylated back to sphinganine by the action of specific S1P phosphatases (SPPs), such as SPP1 and SPP2. mdpi.com This reaction is part of a "salvage pathway" that allows the sphingoid base to be recycled for the synthesis of complex sphingolipids like ceramides. mdpi.com These phosphatases are primarily located in the endoplasmic reticulum. nih.gov

Irreversible Cleavage: The enzyme sphingosine-1-phosphate lyase (SGPL1), also located in the endoplasmic reticulum, catalyzes the irreversible cleavage of sphinganine-1-phosphate. mdpi.comjci.org This reaction breaks the C2-C3 bond of the molecule, yielding phosphoethanolamine and a long-chain aldehyde (hexadecenal). mdpi.com This catabolic step represents the only exit point from the sphingolipid metabolic pathway, permanently removing the sphingoid base backbone. researchgate.net

The spatial and temporal regulation of these synthetic and degradative enzymes is a key aspect of controlling sphinganine-1-phosphate levels. The localization of these enzymes in different cellular compartments, such as the cytoplasm, endoplasmic reticulum, and plasma membrane, ensures that the concentration of sphinganine-1-phosphate is precisely managed to meet the cell's signaling needs. nih.govwikipedia.org

The Sphingolipid Rheostat: Balancing Sphinganine 1-Phosphate with Other Sphingolipids

The concept of the "sphingolipid rheostat" describes the dynamic and critical balance between the intracellular levels of pro-apoptotic sphingolipids, primarily ceramide and sphingosine, and the pro-survival sphingolipid, sphinganine-1-phosphate (and its unsaturated counterpart, S1P). nih.govpnas.org This balance is a key determinant of cell fate, influencing whether a cell undergoes apoptosis, proliferates, or differentiates. nih.govmdpi.com

A shift in the rheostat towards the accumulation of ceramide promotes cell growth arrest and triggers apoptotic pathways. nih.govpnas.org Conversely, an increase in the levels of sphinganine-1-phosphate tends to suppress apoptosis and promote cellular proliferation, survival, and migration. nih.govnih.gov Therefore, the ratio of these bioactive lipids, rather than the absolute amount of any single lipid, is crucial for dictating cellular outcomes. nih.gov

Sphinganine-1-phosphate exerts its pro-survival effects by opposing the actions of ceramide. nih.gov The enzymes that interconvert these lipids are central to the regulation of the rheostat. Sphingosine kinases, by phosphorylating sphingosine to produce sphinganine-1-phosphate, shift the balance towards survival. nih.gov In contrast, S1P phosphatases and ceramidases can increase the relative levels of sphingosine and ceramide, tilting the rheostat towards apoptosis. nih.gov

The irreversible degradation of sphinganine-1-phosphate by SGPL1 also plays a crucial role. By permanently removing the pro-survival signal, SGPL1 activity can influence the rheostat's set point. nih.gov A deficiency in SGPL1, as discussed previously, leads to a significant accumulation of sphinganine-1-phosphate, which dramatically shifts the rheostat towards a pro-survival state, a condition that, while seemingly beneficial, leads to profound cellular dysregulation and disease. nih.govnih.gov

The sphingolipid rheostat is a fundamental concept in understanding the complex roles of sphingolipids in health and disease. Its dysregulation is implicated in numerous pathological conditions, including cancer, where a shift towards higher S1P levels can contribute to tumor progression and resistance to therapy. researchgate.net

| Sphingolipid Metabolite | Primary Cellular Function | Effect on Sphingolipid Rheostat |

| Ceramide | Pro-apoptotic, cell growth arrest | Shifts towards apoptosis |

| Sphingosine | Pro-apoptotic | Shifts towards apoptosis |

| Sphinganine-1-Phosphate | Pro-survival, pro-proliferative | Shifts towards survival |

This interactive table summarizes the opposing roles of key sphingolipids in the regulation of cell fate, illustrating the concept of the sphingolipid rheostat. nih.govmdpi.com

Molecular Mechanisms of Action and Signal Transduction of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate

Extracellular Signaling via G Protein-Coupled Sphingosine (B13886) 1-Phosphate Receptors (S1PRs)

The extracellular actions of sphinganine-1-phosphate are mediated by the five members of the S1P receptor family: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. wikipedia.org These receptors are expressed in a wide variety of tissues and cell types, with S1PR1, S1PR2, and S1PR3 being almost ubiquitously expressed. wikipedia.orgneurology.org The expression of S1PR4 is more restricted to lymphoid and hematopoietic tissues, while S1PR5 is found predominantly in the central nervous system's white matter and on natural killer cells. wikipedia.orgneurology.org The specific combination of S1PR subtypes expressed on a given cell determines its ultimate physiological response to the ligand.

The endogenous ligand sphingosine-1-phosphate (S1P) binds to its receptors with high affinity, typically in the nanomolar range, initiating a cascade of intracellular signaling events. nih.gov While sphinganine-1-phosphate (dhS1P) also serves as a natural ligand for these receptors, comprehensive, publicly available data quantifying its binding affinities across all five receptor subtypes are limited.

The binding affinities for the closely related and well-studied S1P are presented below. These values provide a strong reference for the potency with which this class of molecules interacts with its receptors.

| Receptor Subtype | Ligand | Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|

| S1PR1 | S1P | 8.1 | 0.98 |

| S1PR2 | S1P | - | - |

| S1PR3 | S1P | - | - |

| S1PR4 | S1P | - | - |

| S1PR5 | S1P | 13.0 | 1.5 |

Note: Data for S1P is derived from radioligand binding assays and functional assays in human recombinant systems. researchgate.net A dash (-) indicates that specific, consistent values were not available in the cited literature under comparable conditions.

Upon ligand binding, S1P receptors undergo a conformational change that facilitates their coupling to and activation of intracellular heterotrimeric G proteins. The specific G protein subtype activated is a key determinant of the downstream signaling pathway. The five S1PR subtypes exhibit differential coupling to the four main families of G proteins (Gαi, Gαq, Gα12/13, and Gαs).

S1PR1 couples exclusively to the Gαi family. nih.gov

S1PR2 and S1PR3 are promiscuous, coupling to Gαi, Gαq, and Gα12/13. nih.gov

S1PR4 couples to Gαi and Gα12/13. nih.gov

S1PR5 couples to Gαi and Gα12/13. nih.gov

All five S1PR subtypes can couple to Gαi proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. More prominently, the dissociation of the Gβγ subunits from Gαi initiates several critical signaling cascades. One of the most important Gi-mediated pathways is the activation of phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the protein kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.

Another major downstream target of Gi signaling is the Ras-MAPK (mitogen-activated protein kinase) pathway. Activation of S1PRs can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which translocate to the nucleus to regulate gene expression related to cell proliferation and differentiation. nih.gov S1PR1-mediated signaling has also been linked to the activation of the JAK/STAT3 pathway, which is crucial for immune cell function and inflammation. nih.gov

S1PR2 and S1PR3 are capable of coupling to Gαq proteins. nih.gov Activation of Gαq stimulates the enzyme phospholipase C (PLC). nih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC), which then phosphorylate a wide range of cellular proteins, influencing processes such as secretion, gene expression, and cell proliferation.

S1PR2, S1PR3, S1PR4, and S1PR5 can all activate the Gα12/13 family of G proteins. nih.gov The canonical downstream effectors of Gα12/13 are a specific class of guanine nucleotide exchange factors (GEFs), such as p115-RhoGEF, which directly activate the small GTPase RhoA. nih.govfrontiersin.org Activation of RhoA is a critical event in the regulation of the actin cytoskeleton. frontiersin.org The RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) pathway promotes the formation of actin stress fibers and focal adhesions, thereby controlling cell shape, adhesion, migration, and smooth muscle contraction. frontiersin.orgnih.gov This pathway often produces cellular outcomes that are antagonistic to those produced by Gi-mediated Rac activation, such as the inhibition of cell migration. nih.gov

Prolonged or repeated stimulation of S1PRs leads to receptor desensitization, a process that terminates the signal and prevents overstimulation. This process is initiated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). frontiersin.org This phosphorylation event increases the receptor's affinity for β-arrestin proteins.

The binding of β-arrestin to the S1PR has two main consequences. First, it sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling pathways. Second, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor from the cell surface into endosomes. mdpi.com

Once internalized, the fate of the receptor can vary. S1PR1, in response to the natural ligand S1P, is often sorted into a recycling pathway that rapidly returns it to the plasma membrane, allowing for the resensitization of the cell to the signal. nih.gov This recycling is crucial for cells that need to sense and respond to S1P gradients continuously. In contrast, some synthetic S1PR modulators, like FTY720-P, can induce a different conformational state in the receptor that preferentially targets it for ubiquitination and subsequent degradation in the proteasome or lysosome. frontiersin.org This leads to a long-lasting functional antagonism by depleting the cell surface of receptors.

Structural Basis of S1PR Activation by Sphingoid Lipids

The extracellular actions of sphinganine-1-phosphate are primarily mediated by a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. mdpi.comnih.gov These receptors exhibit differential tissue distribution and couple to various G proteins, leading to the activation of diverse downstream signaling pathways. The binding of S1P to its receptors is a highly specific interaction, dictated by the unique structural features of both the lipid and the receptor.

Recent cryo-electron microscopy (cryo-EM) structures of S1P receptors, particularly S1P1, have provided significant insights into the molecular basis of their activation. biorxiv.orgnih.gov These studies reveal that the amphiphilic nature of S1P, with its charged phosphate (B84403) headgroup and long hydrocarbon tail, is critical for its binding within a hydrophobic pocket of the receptor. biorxiv.org

The binding of S1P induces a conformational change in the receptor, a hallmark of GPCR activation. This structural rearrangement involves the outward movement of the transmembrane helices, creating a binding site for intracellular G proteins. researchgate.netnih.gov Key amino acid residues within the receptor's binding pocket form specific interactions with the phosphate and amino groups of S1P, ensuring high-affinity and selective binding. researchgate.net For instance, interactions between the phosphate group of S1P and positively charged residues in the receptor are crucial for anchoring the ligand and initiating the activation cascade. nih.gov The hydrophobic tail of S1P is accommodated within a deep, greasy pocket, and its length and saturation can influence receptor subtype selectivity and signaling outcomes.

The activation of S1P receptors by different sphingoid lipid analogs can lead to biased agonism, where the receptor preferentially activates certain downstream signaling pathways over others. researchgate.netnih.gov This phenomenon is attributed to the distinct conformational states stabilized by different ligands, highlighting the intricate structural basis of S1PR signaling.

Intracellular Actions and Direct Molecular Interactions

Beyond its well-established role as an extracellular ligand, sphinganine-1-phosphate also functions as a critical intracellular signaling molecule. nih.govqiagen.com Its intracellular effects are independent of cell surface receptor activation and involve direct interactions with various protein targets, thereby modulating their activity and influencing cellular processes.

Direct Modulation of Intracellular Protein Targets (e.g., Histone Deacetylases, PP2A)

One of the most significant intracellular roles of S1P is its ability to directly regulate the activity of histone deacetylases (HDACs). Specifically, S1P has been shown to bind to and inhibit HDAC1 and HDAC2. nih.gov This inhibition leads to an increase in histone acetylation, an epigenetic modification associated with a more open chromatin structure and enhanced gene transcription. nih.govboffinaccess.com The nuclear synthesis of S1P by sphingosine kinase 2 (SphK2) is a key aspect of this regulatory mechanism, allowing for localized control of histone acetylation and gene expression. nih.gov

Furthermore, sphinganine (B43673), the precursor to S1P, and its analogs have been shown to directly bind to the scaffolding subunit of protein phosphatase 2A (PP2A), PPP2R1A, leading to its activation. nih.gov While the direct interaction of S1P with PP2A is an area of ongoing investigation, the modulation of this key phosphatase by related sphingolipids suggests a potential role for intracellular S1P in regulating cellular phosphorylation events. researchgate.net

Regulation of Enzyme Activity within Metabolic Pathways (e.g., BACE1)

Sphinganine-1-phosphate has been identified as a direct modulator of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. ucdavis.edujneurosci.orgnih.gov Studies have demonstrated that S1P can specifically bind to BACE1 and enhance its proteolytic activity. ucdavis.edujneurosci.org This interaction suggests that cellular levels of S1P can directly influence the amyloidogenic processing of the amyloid precursor protein. nih.govnih.gov

Role as an Intracellular Second Messenger and Epigenetic Regulator

The discovery of S1P's direct interactions with intracellular proteins like HDACs solidifies its role as a bona fide intracellular second messenger. nih.gov Its production by SphK2 within specific subcellular compartments, such as the nucleus, allows for spatially and temporally controlled signaling. nih.govwikipedia.org

As an epigenetic regulator, nuclear S1P plays a crucial role in linking signaling pathways to the regulation of gene expression. boffinaccess.comnih.gov By inhibiting HDACs, S1P can influence the acetylation status of histones at specific gene promoters, thereby modulating the transcription of genes involved in various cellular processes, including cell cycle control and inflammation. nih.govnih.gov This function highlights a novel mechanism by which a lipid mediator can exert profound effects on the cellular epigenetic landscape. nih.gov

Transporter Systems Regulating Sphinganine 1-Phosphate Distribution

The distinct intracellular and extracellular actions of sphinganine-1-phosphate necessitate a tightly regulated system for its transport across cellular membranes. S1P is synthesized intracellularly and must be exported to activate its cell surface receptors in an autocrine or paracrine manner. nih.gov This transport is mediated by specific transporter proteins.

Role of ATP-Binding Cassette (ABC) Transporters

Several members of the ATP-binding cassette (ABC) transporter superfamily have been implicated in the export of S1P from cells. nih.govaimspress.com ABC transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. youtube.com

Research has identified ABCA1, ABCC1, and ABCG2 as transporters capable of facilitating the efflux of S1P. nih.govaimspress.com The expression and activity of these transporters can, therefore, significantly influence the extracellular concentration of S1P and the subsequent activation of S1P receptors. researchgate.net For example, the upregulation of certain ABC transporters has been linked to increased S1P export and has implications in phenomena such as chemoresistance in cancer cells. nih.gov The precise mechanisms by which these transporters recognize and translocate S1P are an active area of research, but it is clear that they play a pivotal role in controlling the spatial distribution of this critical signaling lipid. nih.gov

Interactive Data Table: Key Molecular Interactions of 2-Amino-3-hydroxyoctadecyl Dihydrogen Phosphate

| Interacting Molecule | Type of Interaction | Cellular Location | Functional Outcome |

| S1P Receptors (S1P1-5) | Receptor Agonism | Plasma Membrane | Activation of G protein signaling pathways |

| Histone Deacetylases (HDAC1/2) | Enzyme Inhibition | Nucleus | Increased histone acetylation, epigenetic regulation |

| β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Enzyme Activation | Endomembranes | Increased proteolytic activity |

| ATP-Binding Cassette (ABC) Transporters (e.g., ABCA1, ABCC1, ABCG2) | Substrate Transport | Plasma Membrane | Export of S1P from the cell |

Function of Spinster Homolog 2 (Spns2) Transporters

This compound, also known as sphinganine-1-phosphate (S1P), is a critical signaling molecule that is synthesized within cells. To exert its primary functions, it must be exported to the extracellular environment to interact with its specific cell surface receptors. nih.gov Spinster homolog 2 (Spns2), a member of the major facilitator superfamily (MFS) of transporters, has been identified as a key and physiologically relevant transporter of S1P. nih.govnih.gov Unlike ATP-dependent transporters, Spns2 facilitates the movement of S1P across the cell membrane without the direct hydrolysis of ATP. nih.gov

The function of Spns2 is crucial for establishing the S1P concentration gradient that exists between tissues and circulatory fluids like blood and lymph. nih.govnyu.edu This gradient is vital for regulating numerous biological processes, most notably the trafficking of lymphocytes. nih.govnyu.edu Spns2 in endothelial cells contributes to the high concentrations of S1P found in the blood, which is essential for the egress of T cells and B cells from secondary lymphoid organs into circulation. nyu.eduresearchgate.net

Studies using Spns2-deficient mice have demonstrated the transporter's critical role in the immune system. These mice exhibit lymphopenia (a reduction in lymphocytes in the blood) because lymphocytes are retained within lymphoid organs, a phenotype that mimics impaired S1P signaling. nih.govresearchgate.net This highlights the non-redundant role of Spns2 in mediating S1P export for proper immune cell trafficking. researchgate.net Beyond its role in immunity, Spns2-mediated S1P transport is implicated in inflammatory and autoimmune diseases. nih.govnih.gov Deletion of Spns2 has been shown to alleviate disease severity in models of multiple sclerosis, colitis, and collagen-induced arthritis, pointing to Spns2 as a potential therapeutic target for these conditions. nih.gov

Table 1: Key Functions and Characteristics of Spns2 Transporter

| Feature | Description | References |

|---|---|---|

| Transporter Family | Major Facilitator Superfamily (MFS) | nih.gov |

| Substrate | This compound (S1P) | nih.govnih.govnyu.edu |

| Transport Mechanism | Non-ATP-dependent organic ion transport | nih.gov |

| Primary Function | Exports S1P from the intracellular to the extracellular space | nih.govnyu.edu |

| Physiological Role | Establishes S1P concentration gradients between tissues and blood/lymph | nih.govnyu.edu |

| Impact on Immunity | Essential for lymphocyte egress from lymphoid organs and trafficking | nih.govnih.govresearchgate.net |

| Clinical Relevance | Implicated in inflammatory and autoimmune diseases | nih.govnih.gov |

Carrier Proteins in Extracellular Sphinganine 1-Phosphate Transport (e.g., Albumin, Apolipoprotein M)

Once exported into the extracellular space, the hydrophobic nature of S1P necessitates carrier proteins, or chaperones, to maintain its solubility and stability in aqueous environments like blood plasma. nih.govelifesciences.org The two primary chaperones for circulating S1P are albumin and apolipoprotein M (ApoM), which is predominantly associated with high-density lipoprotein (HDL). nih.govelifesciences.org In human blood, it is estimated that approximately 70% of S1P is bound to ApoM-HDL, while about 30% is carried by albumin. elifesciences.org

These carrier proteins do more than just transport S1P; they also influence its signaling activity by selectively presenting the lipid to its receptors. elifesciences.org ApoM-bound S1P preferentially activates the S1P receptor 1 (S1PR1), which is crucial for maintaining vascular integrity and endothelial barrier function. elifesciences.orgahajournals.orgnih.gov The ApoM/S1P complex plays a significant role in promoting the stability of the endothelial barrier, preventing leakage from blood vessels. ahajournals.org

Albumin, while carrying a smaller proportion of plasma S1P, is also a vital chaperone. nih.gov Studies in mice lacking both ApoM and albumin revealed that while plasma S1P levels were significantly reduced, the animals were viable, suggesting the existence of other, less prominent S1P chaperones like Apolipoprotein A4. nih.gov This redundancy underscores the critical importance of chaperoned S1P for essential physiological functions within the vascular and immune systems. nih.gov The differential binding of S1P to these carriers provides a mechanism for regulating which S1P receptors are activated in specific contexts, thereby fine-tuning the biological response. nih.govelifesciences.org

Cellular and Physiological Roles of 2 Amino 3 Hydroxyoctadecyl Dihydrogen Phosphate Signaling

Fundamental Cell Biology Processes

S1P signaling is integral to the regulation of core cellular functions. Its impact is multifaceted, often depending on the specific S1P receptor subtypes expressed by a cell, the cellular context, and crosstalk with other signaling pathways. nih.govnih.gov This bioactive lipid is a key orchestrator of cell fate decisions, influencing whether a cell will grow, survive, move, or differentiate. nih.gov

Regulation of Cell Proliferation and Cell Cycle Progression

S1P is a significant regulator of cell growth and proliferation. nih.gov Its signaling pathways are frequently implicated in promoting cell cycle entry and progression in various cell types. nih.gov For instance, S1P has been shown to stimulate the proliferation of muscle satellite cells, which are crucial for muscle homeostasis and repair. nih.gov The expression levels of different S1P receptors can change dynamically as cells progress through the myogenic program, indicating a tightly regulated role in proliferation. nih.gov While S1P often acts as a pro-mitogenic factor, its effects can be receptor-specific. Studies on muscle satellite cells have shown that while S1P generally stimulates entry into the cell cycle, signaling through a specific receptor, S1PR3, can suppress cell cycle progression. nih.gov This highlights the complexity of S1P signaling, where the balance of receptor expression can fine-tune the proliferative response. In other contexts, such as with certain cancer cells, S1P can act in an autocrine or paracrine manner to promote growth. nih.gov

| Cell Type | S1P Effect | Key Receptor/Pathway Involved | Reference Finding |

|---|---|---|---|

| Muscle Satellite Cells | Promotes entry into the cell cycle | S1PR1-4 implicated in pro-mitogenic effects | S1P stimulates the entry of satellite cells into the cell cycle. nih.gov |

| Muscle Satellite Cells | Suppresses cell cycle progression | S1PR3 | Constitutive expression of S1PR3 led to suppressed cell cycle progression. nih.gov |

| Various Cancer Cells | Promotes growth and proliferation | Autocrine/Paracrine signaling via S1PRs | S1P secreted from tumor cells can act in an autocrine manner to promote growth. nih.gov |

| Müller Glial Cells | Mediates cellular proliferation | S1P signaling pathways | S1P signaling has been widely implicated in mediating cellular proliferation. elifesciences.org |

Control of Cell Survival and Apoptosis

S1P is a potent pro-survival and anti-apoptotic signaling molecule. nih.govresearchgate.net It functions as a critical regulator in the so-called "sphingolipid rheostat," where the relative balance between the levels of pro-apoptotic sphingolipids like ceramide and sphingosine (B13886), and pro-survival S1P determines the cell's fate. nih.govresearchgate.net An increase in the S1P-to-ceramide ratio generally promotes cell survival and protects against apoptosis. nih.gov

The pro-survival effects of S1P are mediated through several molecular mechanisms. Signaling via the S1P₁ receptor, for instance, can render cells resistant to apoptosis induced by growth factor withdrawal. nih.gov This resistance is associated with the suppression of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins. Specifically, S1P₁ signaling can lead to the reciprocal regulation of BH3-only protein Bim (downregulated via the ERK pathway) and myeloid cell leukemia 1 (Mcl-1) protein (upregulated via PI3K/PKC pathways). nih.gov By preventing the accumulation of pro-apoptotic factors and promoting the expression of pro-survival factors, S1P signaling effectively blocks the activation of caspases and the progression of the apoptotic cascade. nih.gov This survival-promoting role is not limited to normal physiology; it is also exploited by cancer cells to evade cell death. amegroups.org

| Effect | Mechanism | Key Molecules Involved | Reference Finding |

|---|---|---|---|

| Suppresses Apoptosis | Functions as a key component of the "sphingolipid rheostat" | Ceramide, Sphingosine, S1P | S1P stimulates growth and suppresses apoptosis, while ceramide and sphingosine promote it. nih.gov |

| Promotes Survival | Downregulates pro-apoptotic proteins | Bim | S1P1 expression confers resistance to apoptosis associated with attenuated accumulation of Bim. nih.gov |

| Promotes Survival | Upregulates anti-apoptotic proteins | Mcl-1 | S1P1 suppression of caspase-3 was associated with increased expression of Mcl-1. nih.gov |

| Inhibits Apoptosis | Upregulation of Sphingosine Kinase 1 (SphK1) in apoptotic cells | SphK1, S1P | Apoptotic cells may upregulate SphK1 to produce and secrete S1P as a signal for scavenger cells. elsevierpure.com |

Modulation of Cell Migration, Motility, and Invasion

The role of S1P in cell migration and invasion is remarkably complex and highly context-dependent. nih.govnih.gov Depending on the cell type, the specific S1P receptors expressed, and the surrounding microenvironment, S1P can either stimulate or inhibit cell movement. nih.gov For example, S1P has been shown to enhance the migration of Müller glial cells, a process that is critical in the context of proliferative retinopathies. arvojournals.org This pro-migratory effect is mediated through the S1P₃ receptor and involves the activation of PI3K and ERK/MAPK signaling pathways, leading to the formation of lamellipodia, which are essential for cell motility. arvojournals.org

Conversely, initial studies in some cancer cell lines, such as melanoma and breast cancer, found that S1P can block cell motility. nih.gov This inhibitory effect was thought to be mediated by receptor-independent intracellular actions of S1P. nih.gov However, in many other cancer types, including glioma, ovarian, and thyroid cancers, S1P and its synthesizing enzyme, SphK1, enhance invasiveness. nih.gov The S1P₁ receptor, in particular, is often linked to the promotion of tumor cell migration and invasion. amegroups.org This dual functionality underscores the intricate signaling network that S1P orchestrates, where it can positively or negatively regulate invasion and migration. nih.gov

| Cell Type | Effect | Key Receptor/Pathway Involved | Reference Finding |

|---|---|---|---|

| Müller Glial Cells | Promotes migration | S1P₃, PI3K, ERK/MAPK | S1P signals through S1P₃ and the PI3K and ERK/MAPK pathways to induce glial migration. arvojournals.org |

| Melanoma, Osteosarcoma, Breast Cancer Cells | Inhibits motility | Receptor-independent effects | S1P blocks motility of melanoma and breast cancer cell lines. nih.gov |

| Glioma, Ovarian, Thyroid, Wilms Tumor Cells | Enhances invasion | S1P₁ | SphK and S1P enhance invasiveness of various cancer cells, often through S1P₁ signaling. nih.gov |

| Various Cell Types | Regulates migration | S1P₁ and S1P₃ (promoting Rac activation) | S1P activation of S1P₁ and S1P₃ leads to Rac activation, actin polymerization, and lamellipodia formation. arvojournals.org |

Influence on Cell Differentiation and Phenotypic Plasticity

S1P signaling is a key factor in guiding the differentiation of various cell types, thereby influencing tissue development and homeostasis. nih.gov It has been implicated as a second messenger involved in cellular differentiation processes. nih.gov For example, S1P can induce the neuronal differentiation of neuroblastoma cells. nih.gov Treatment with S1P leads to neurite outgrowth and the increased expression of neuron-specific gene markers, suggesting it could be a candidate for promoting neural cell development. nih.gov

In the context of the hematopoietic system, S1P signaling is crucial for myeloid lineage differentiation. youtube.com The activation of the S1P₃ receptor, in particular, has been identified as a key process for this differentiation pathway in human hematopoietic stem cells. youtube.com Furthermore, S1P plays a role in the differentiation of adipocytes, the cells that store fat. Studies have shown that S1P can inhibit the adipogenic differentiation of preadipocytes at certain concentrations. nih.gov This demonstrates S1P's broad influence on the phenotypic fate of various progenitor cells, from the nervous system to the immune and metabolic systems.

| Cell Type | Effect | Key Molecular Events | Reference Finding |

|---|---|---|---|

| Neuroblastoma Cells | Induces neuronal differentiation | Increased neurite outgrowth; increased expression of neuronal gene markers (NFH, MAP2, SYP) | S1P can induce neuronal differentiation in neuroblastoma cells. nih.gov |

| Human Hematopoietic Stem Cells (HSCs) | Promotes myeloid lineage differentiation | Activation of S1P₃ receptor | S1P activation of S1PR3 is a key process for myeloid lineage differentiation in human HSCs. youtube.com |

| Preadipocytes (SGBS and 3T3-L1) | Inhibits adipogenic differentiation | Effective at concentrations higher than 1000 nM | S1P was shown to inhibit adipogenic differentiation of SGBS and 3T3-L1 cells. nih.gov |

| Myogenic Cells | Dynamic regulation during differentiation | S1PR1 expression is higher in differentiating cells | S1P receptors are expressed dynamically through myogenic progression. nih.gov |

Immune System Regulation

S1P is a master regulator within the immune system, best known for its indispensable role in controlling the movement and trafficking of lymphocytes. wikipedia.orgnih.gov This function is critical for mounting effective adaptive immune responses and maintaining immune surveillance. nih.gov

Regulation of Lymphocyte Egress and Trafficking

The most well-characterized role of S1P in immunology is its control over lymphocyte egress from secondary lymphoid organs, such as the lymph nodes and thymus, into the circulatory systems of blood and lymph. nih.govproquest.comresearchgate.net This process is governed by an S1P concentration gradient that exists between the low levels within lymphoid tissues and the high levels present in the blood and lymph. nih.govyoutube.com

Mature T and B cells upregulate the S1P₁ receptor on their surface, which enables them to sense and respond to this S1P gradient. nih.govimmunologyresearchjournal.com The interaction between S1P and S1P₁ on the lymphocyte surface provides the crucial signal that directs the cells to exit the lymphoid organ and enter the efferent lymphatic vessels. wikipedia.orgnih.gov This S1P/S1P₁ axis acts as a gatekeeper, and its disruption prevents lymphocytes from leaving the lymph nodes, leading to their accumulation and a sharp decrease in circulating lymphocytes (lymphopenia). frontiersin.org This mechanism is so fundamental that it is the target of immunomodulatory drugs, like FTY720 (fingolimod), which act as S1P receptor agonists to block lymphocyte egress and are used in treating autoimmune diseases. youtube.comimmunologyresearchjournal.com The S1P gradient is therefore essential for the continuous recirculation of lymphocytes, allowing them to survey the body for foreign antigens. nih.govrupress.org

| Process | Mechanism | Key Components | Reference Finding |

|---|---|---|---|

| Lymphocyte Egress from Lymphoid Organs | Chemotactic response to S1P gradient | S1P gradient (low in tissue, high in lymph/blood) | Lymphocytes exit the tissue and enter circulation following the S1P gradient. frontiersin.org |

| T and B Cell Trafficking | S1P binding to S1P₁ receptor on lymphocytes | S1P₁, T cells, B cells | S1P interaction with its receptor S1PR1 is needed for the egress of immune cells from lymphoid organs. wikipedia.org |

| Thymic Emigration | Upregulation of S1P₁ on mature T cells | S1P₁ | In the final stage of development, T cells upregulate S1P₁ expression, enabling them to recognize the S1P gradient. immunologyresearchjournal.com |

| Immune Response Regulation | Dynamic regulation of S1P₁ during T cell activation | CD69 | When T cells are activated, they upregulate CD69, which binds to and internalizes S1P₁, trapping the cell at the site of inflammation. youtube.com |

Modulation of Innate and Adaptive Immune Cell Functions

Sphingosine-1-phosphate signaling is a pivotal regulator of both innate and adaptive immunity. ovid.comfrontiersin.org It governs the trafficking, activation, and function of various immune cells. A well-established role of S1P is its control over lymphocyte egress from lymphoid organs. frontiersin.orgnih.gov A steep gradient of S1P exists between the high concentrations in blood and lymph and lower concentrations in tissues, which is essential for guiding lymphocytes out of lymph nodes and the thymus into circulation. frontiersin.orgnih.govyoutube.com

S1P's influence extends to a wide range of immune cells:

T Cells: S1P signaling, primarily through the S1P1 receptor, is crucial for the egress of T cells from the thymus and secondary lymphoid organs. nih.gov This process is vital for immune surveillance and mounting an adaptive immune response. nih.gov S1P also plays a role in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby influencing the balance of immune responses. researchgate.net

B Cells: Similar to T cells, S1P signaling is involved in promoting B cell migration and transport. frontiersin.org

Dendritic Cells (DCs): S1P signaling affects DC functions, including migration and maturation. nih.gov For immature DCs, S1P acts as a chemoattractant. nih.gov In maturing DCs, S1P can modulate the release of cytokines, influencing the subsequent T cell response. nih.gov Specifically, it has been shown to mediate an increase in mature DC migration. nih.gov

Macrophages: S1P signaling in macrophages is complex, with different receptors mediating distinct functions. S1P1 receptor activation is involved in macrophage migration. nih.gov S1P can also influence macrophage polarization, potentially promoting a pro-inflammatory M1 phenotype. karger.com

Neutrophils: S1P signaling can reduce the migration and apoptosis of neutrophils, key cells in the innate immune response. frontiersin.org

Table 1: Effects of 2-Amino-3-hydroxyoctadecyl Dihydrogen Phosphate (B84403) on Immune Cells

| Immune Cell Type | Key Functions Modulated by S1P Signaling | Primary S1P Receptors Involved | References |

|---|---|---|---|

| T Lymphocytes | Egress from lymphoid organs, differentiation | S1P1 | nih.govresearchgate.net |

| B Lymphocytes | Migration and transport | Not specified | frontiersin.org |

| Dendritic Cells | Migration of immature cells, maturation, cytokine release | S1P3 | nih.govnih.gov |

| Macrophages | Migration, polarization, cytokine release | S1P1, S1P2, S1P3 | nih.govkarger.com |

| Neutrophils | Reduced migration and apoptosis | Not specified | frontiersin.org |

Contribution to Inflammatory Responses and Mediator Release

The S1P signaling pathway is intricately linked with inflammatory processes. frontiersin.org It can act as both a pro-inflammatory and anti-inflammatory mediator depending on the context, cell type, and receptor subtype involved. nih.gov S1P is released in response to inflammation and injury, acting as a crucial inflammatory mediator. karger.com

Activation of the S1P pathway can lead to the production of pro-inflammatory cytokines and chemokines. frontiersin.org For instance, S1P binding to S1P1 in perivascular cells can promote the release of these inflammatory mediators, leading to immune cell infiltration. frontiersin.org In macrophages, S1P signaling can activate the NF-κB pathway, a central regulator of inflammation, which in turn aggravates the inflammatory response. frontiersin.org

Research has shown that S1P can modulate the secretion of the IL-12 family of cytokines from dendritic cells. nih.gov It has been found to decrease the production of pro-inflammatory IL-12 and IL-23 while enhancing the secretion of the more regulatory cytokine IL-27. nih.gov In other studies, S1P was shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and IL-12 in maturing dendritic cells, while enhancing IL-10 secretion, thereby favoring a shift towards a Th2-dominated immune response. nih.gov

Table 2: S1P's Role in Inflammatory Mediator Release

| Cell Type | Effect of S1P Signaling | Specific Mediators Affected | References |

|---|---|---|---|

| Dendritic Cells | Modulation of cytokine profile | ↓ IL-12, ↓ IL-23, ↑ IL-27, ↓ TNF-α, ↑ IL-10 | nih.govnih.gov |

| Perivascular Cells | Promotes production of inflammatory mediators | Pro-inflammatory cytokines and chemokines | frontiersin.org |

| Macrophages | Activation of pro-inflammatory signaling | Activation of NF-κB pathway, IL-1β | frontiersin.org |

Cardiovascular System Physiology

2-Amino-3-hydroxyoctadecyl dihydrogen phosphate is a fundamental signaling molecule in the cardiovascular system, regulating vascular development, endothelial barrier integrity, and cardiac function. nih.govnih.govuj.edu.pl

Regulation of Vascular Development and Angiogenesis

S1P signaling is indispensable for the formation of blood vessels, a process involving both vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from pre-existing ones). nih.govnih.gov The S1P receptors S1P1, S1P2, and S1P3 are expressed in endothelial cells and play coordinated roles during embryonic angiogenesis. pnas.orgjci.org

Deletion of the S1P1 receptor in mice is embryonically lethal due to severe hemorrhaging and defective vascular maturation, highlighting its critical role. biologists.comamegroups.org S1P1 signaling is essential for the migration and/or differentiation of vascular smooth muscle cells and pericytes, which stabilize the developing vessels. ahajournals.org It also acts as an inhibitor of excessive angiogenic sprouting, contributing to vascular stability. pnas.orgbohrium.com S1P promotes angiogenesis in vivo primarily through S1P1 and, to a lesser extent, S1P3. nih.gov In contrast, the S1P2 receptor can inhibit endothelial cell migration, thus acting as a negative regulator of angiogenesis. nih.gov

Maintenance and Modulation of Endothelial Barrier Function

A key function of S1P in the vasculature is the maintenance of endothelial barrier integrity, which is crucial for controlling vascular permeability and preventing fluid leakage into tissues. nih.govnih.govnih.gov S1P signaling, predominantly through the S1P1 receptor on endothelial cells, enhances the endothelial barrier. nih.govaai.org

S1P promotes the stability of endothelial cell-to-cell junctions by increasing the localization and homotypic binding of vascular endothelial (VE)-cadherin at these junctions. amegroups.orgnih.govnih.gov This action strengthens the adherens junctions, which form the primary seal between endothelial cells. nih.gov The protective effect of S1P on the endothelial barrier counteracts the permeability-increasing effects of various inflammatory mediators. nih.govresearchgate.net Dysfunction in the S1P signaling system can lead to increased vascular permeability, a central feature of inflammation. nih.govnih.gov

Impact on Cardiac Function and Remodeling

S1P signaling is involved in cardioprotection, particularly in the context of ischemia-reperfusion injury. frontiersin.org However, its role in long-term cardiac remodeling—the structural changes in the heart in response to injury or stress—is more complex and can be detrimental. physiology.org Increased cardiac S1P levels following a myocardial infarction can contribute to chronic inflammation, cardiac dysfunction, and adverse remodeling. physiology.orgnih.gov S1P can induce hypertrophic responses in cardiomyocytes and plays a role in cardiac fibrosis, the excessive deposition of extracellular matrix that stiffens the heart muscle. frontiersin.orgnih.govovid.com Specifically, S1P has been shown to mediate the transformation of fibroblasts into myofibroblasts, the primary cells responsible for collagen production in fibrosis. nih.govmdpi.com

Nervous System Functions

Beyond its roles in the immune and cardiovascular systems, this compound also functions as a neuromodulator in the central nervous system (CNS). nih.gov All five S1P receptors have been identified in various CNS cell types, including neurons, astrocytes, and microglia. nih.gov

S1P and its receptors are located in synapses, the junctions where nerve cells communicate. nih.gov Evidence suggests that S1P signaling plays a significant role in regulating synaptic strength and neurotransmitter release. nih.govnih.gov It has been shown to modulate glutamatergic transmission in the hippocampus, a brain region critical for learning and memory. nih.govnih.gov

Specifically, S1P can increase the frequency of spontaneous excitatory postsynaptic currents, indicating an enhancement of presynaptic glutamate (B1630785) release. nih.govjneurosci.org This effect is mediated, at least in part, by S1P's ability to alter the distribution of Synapsin I, a key presynaptic protein that regulates the availability of synaptic vesicles for release. jneurosci.orgjneurosci.org The S1P3 receptor appears to be particularly involved in this presynaptic modulation. nih.govjneurosci.org Through these mechanisms, the S1P signaling system has profound effects on synaptic function and plasticity. nih.gov

Role in Brain Development and Neurogenesis

S1P signaling is fundamental to the development of the nervous system. springernature.com The expression of S1P receptors is notably high in neural tissues, underscoring the molecule's importance in this domain. frontiersin.org Research has demonstrated that S1P is involved in the proliferation, differentiation, and survival of both neurons and neural progenitor cells. mdpi.com

Studies using animal models have shown that a deficiency in the enzymes that produce S1P, known as sphingosine kinases, leads to significant disruptions in neurogenesis. springernature.com Furthermore, S1P has been found to stimulate the proliferation of neural progenitor cells in culture, promoting the generation of new neurons. nih.gov This bioactive lipid also acts as a chemoattractant, guiding neural progenitor cells to areas of injury within the central nervous system. mdpi.com

Regulation of Neural Cell Survival and Apoptosis

The balance between S1P and another sphingolipid, ceramide, acts as a crucial "rheostat" in determining a cell's fate—survival or programmed cell death (apoptosis). elifesciences.org Generally, S1P promotes cell survival and has anti-apoptotic effects, while ceramide tends to induce apoptosis. nih.govmdpi.com This dynamic interplay is vital for maintaining healthy neuronal populations.

Experimental models have shown that a reduction in S1P levels can lead to an increase in neural cell apoptosis. nih.gov Conversely, S1P has been shown to protect hippocampal neurons from apoptosis induced by various stressors. nih.gov One of the mechanisms by which S1P promotes survival is through the activation of pro-survival signaling pathways, such as the PI3K-Akt pathway. nih.gov

Influence on Neuroinflammation and Neurodegenerative Processes

Neuroinflammation is a key component in the pathology of many neurodegenerative diseases. mdpi.com S1P signaling is deeply involved in modulating these inflammatory processes within the brain. Dysregulation of sphingolipid metabolism, including that of S1P, has been observed in a range of neurodegenerative conditions, such as Alzheimer's disease. nih.govmdpi.com

For instance, research indicates that levels of neuroprotective S1P are reduced in the brains of individuals in the early stages of Alzheimer's disease. nih.govresearchdata.edu.au The therapeutic potential of targeting the S1P pathway is highlighted by the drug Fingolimod (B1672674) (FTY720), an S1P receptor modulator, which has been shown to reduce neuroinflammation. nih.gov Furthermore, activating the S1P receptor 1 (S1P1) has been identified as a potential strategy to inhibit inflammatory processes and restore the balance of S1P metabolism in the context of neuroinflammation. cambridge.org

Modulation of Glial Cell Biology and Function

Glial cells, which include astrocytes and microglia, are the most abundant cell types in the central nervous system and play critical roles in brain homeostasis and response to injury. S1P signaling significantly influences the biology and function of these cells. nih.gov

In astrocytes, S1P can stimulate proliferation and migration. plos.org It also induces the production of neuroprotective factors. mdpi.com S1P signaling in astrocytes can suppress mechanisms that promote neurodegeneration. nih.gov In microglia, the resident immune cells of the brain, S1P signaling is involved in their activation. The levels of sphingosine kinase 1 (SphK1), an enzyme that produces S1P, are elevated in activated microglia. frontiersin.org The modulation of S1P receptors on both astrocytes and microglia can regulate the release of pro-inflammatory chemokines, indicating a role for S1P in controlling the neuroinflammatory environment. brighton.ac.uknih.gov

Metabolic Homeostasis and Organ-Specific Functions

Beyond the nervous system, S1P is a key regulator of metabolic processes, including glucose and lipid metabolism, and plays a significant role in the function of specific organs like the pancreas.

Impact on Glucose and Lipid Metabolism

S1P signaling is intricately linked to the regulation of glucose and lipid homeostasis. nih.gov Alterations in S1P levels have been associated with metabolic disorders such as obesity and type 2 diabetes. mdpi.com This lipid mediator influences insulin (B600854) sensitivity and inflammatory responses, which are critical factors in the development of these conditions. frontiersin.org

The effects of S1P on metabolism can be complex, as different S1P receptors can have opposing effects. For example, activation of S1P1 or S1P3 receptors may improve obesity and related metabolic disorders, while activation of the S1P2 receptor can have the opposite effect. mdpi.com S1P can modulate key signaling pathways like PI3K/Akt to regulate the uptake and metabolism of glucose. frontiersin.org It also impacts lipid metabolism by affecting processes such as lipolysis and the release of fatty acids. frontiersin.org

Regulation of Pancreatic Beta-Cell Physiology

Pancreatic beta-cells are responsible for producing and secreting insulin, the primary hormone that regulates blood glucose levels. S1P plays a crucial role in the physiology of these cells. mdpi.com It is involved in regulating glucose-stimulated insulin secretion (GSIS), as well as promoting the proliferation and survival of beta-cells. mdpi.comnih.gov

Interactive Data Table: Summary of S1P's Cellular and Physiological Roles

| System/Process | Specific Role of S1P | Key Mediators/Pathways Involved | Primary Cell Types Affected |

| Brain Development | Promotes proliferation and differentiation of neural progenitors. mdpi.comnih.gov | S1P Receptors (S1PR1-5), MAP Kinase, Rho Kinase. nih.gov | Neural Progenitor Cells, Neurons. mdpi.com |

| Neural Cell Survival | Acts as a pro-survival signal, counteracting apoptosis. nih.gov | Balance with Ceramide, PI3K-Akt Pathway. elifesciences.orgnih.gov | Neurons, Hippocampal Cells. nih.gov |

| Neuroinflammation | Modulates inflammatory responses in the CNS. frontiersin.orgbrighton.ac.uk | S1P Receptors (especially S1PR1). cambridge.org | Astrocytes, Microglia. nih.gov |

| Glial Cell Function | Regulates proliferation, migration, and activation. nih.govplos.org | Sphingosine Kinase 1 (SphK1), S1PR1, S1PR3. frontiersin.orgplos.org | Astrocytes, Microglia. frontiersin.orgplos.org |

| Glucose Metabolism | Influences insulin sensitivity and glucose uptake. mdpi.comfrontiersin.org | S1P Receptors (S1PR1, S1PR2, S1PR3), PI3K/Akt. mdpi.comfrontiersin.org | Liver cells, Skeletal muscle cells, Adipocytes. nih.gov |

| Pancreatic Function | Regulates insulin secretion and beta-cell survival. nih.govnih.gov | Sphingosine Kinase 2 (SphK2), S1P Receptors. nih.govnih.gov | Pancreatic Beta-Cells. mdpi.com |

Role in Liver Fibrosis and Hepatic Steatosis

This compound, also known as sphingosine-1-phosphate (S1P), is a bioactive lipid that plays a significant role in the pathogenesis of liver fibrosis and hepatic steatosis. nih.govfrontiersin.org Elevated levels of S1P are observed in fibrotic livers in both animal models and human patients. nih.govkarger.com This increase is often accompanied by heightened expression of sphingosine kinase 1 (SphK1), the enzyme responsible for S1P synthesis. nih.govnih.gov